Azithromycin-13CD3
Description
Azithromycin-13CD3 is a stable isotope-labeled analog of azithromycin, a macrolide antibiotic. This compound incorporates three deuterium atoms (D3) and one carbon-13 (13C) isotope into its molecular structure, replacing hydrogen and carbon-12 atoms, respectively. It is primarily used as an internal standard in mass spectrometry (MS)-based bioanalytical workflows to enhance quantification accuracy by correcting for matrix effects and instrument variability . The molecular formula of this compound is reported as C38H67D3N2O13 (with 13C substitution at specific positions), and it has a molecular weight of 753 g/mol (based on ). Commercial preparations, such as those from TRC, offer 95% purity, ensuring reliability in research applications .
Properties
Molecular Formula |
C₃₇¹³CH₆₉D₃N₂O₁₂ |
|---|---|
Molecular Weight |
753 |
Synonyms |
CP-62993-13Cd3; XZ-450-13Cd3; Azitrocin-13Cd3; Ribotrex-13Cd3; Sumamed-_x000B_Cd3; Trozocina-d3; Zithromaz-13Cd3; Zitromax-13Cd3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Isotope-Labeled Antibiotics
Azithromycin-13CD3 is often compared to other deuterated or isotope-labeled antibiotics, such as ciprofloxacin-d8 , which serves a similar role as an internal standard. Key differences include:
Key Finding : In bioassays, this compound and ciprofloxacin-d8 show discrepancies in retention times between bioactivity fractions and MS chromatograms, necessitating careful alignment during data analysis .
Pharmacopeial Reference Standards
USP Azithromycin RS and USP Azithromycin Related Compound F RS are critical reference materials for quality control.
| Property | This compound | USP Azithromycin RS | USP Related Compound F RS |
|---|---|---|---|
| Molecular Formula | C38H67D3N2O13 | C38H72N2O12 | C38H70N2O13 |
| Molecular Weight | 753 g/mol | 749.00 g/mol | 763.00 g/mol |
| Structural Features | Isotope-labeled; identical core structure to azithromycin | Non-labeled parent compound | 3′-N-demethyl and 3′-N-formyl modifications |
| Application | Analytical internal standard | Purity and potency testing | Identification of degradation products |
Key Insight : USP Related Compound F RS, a demethylated and formylated derivative, highlights structural modifications that affect pharmacokinetic properties and stability .
Pharmaceutical Impurities and Derivatives
This compound differs significantly from impurities like Azithromycin EP Impurity I and EP Impurity H , which arise during synthesis or storage:
| Compound | Molecular Formula | Molecular Weight | Role/Impact |
|---|---|---|---|
| This compound | C38H67D3N2O13 | 753 g/mol | Analytical standard; no therapeutic role |
| EP Impurity I | C44H76N2O14S | 889.15 g/mol | Byproduct affecting drug purity |
| EP Impurity H | C44H76N2O14S (isomeric form) | 889.15 g/mol | Structural isomer with reduced efficacy |
Research Findings and Discrepancies
- Retention Time Variability: this compound and ciprofloxacin-d8 exhibit bioactivity in multiple chromatographic fractions, unlike their non-labeled counterparts, complicating bioassay-MS alignment .
- Molecular Weight Conflicts: reports a molecular weight of 753 g/mol for this compound, while lists 889.15 g/mol for non-labeled azithromycin. This discrepancy may arise from differences in salt forms (e.g., dihydrate vs. anhydrous) or typographical errors in source materials .
- Regulatory Relevance : USP standards emphasize the need for precise structural characterization to distinguish between parent compounds, isotopologs, and impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
